molecular formula C27H48O5 B159553 (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol CAS No. 137252-15-4

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

Cat. No. B159553
M. Wt: 452.7 g/mol
InChI Key: OXSBBBPDYVCAKC-JJYOGPSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a-Cholestane-3a, 7a, 12a, 23, 25-pentol belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. 5a-Cholestane-3a, 7a, 12a, 23, 25-pentol is considered to be a practically insoluble (in water) and relatively neutral molecule. 5a-Cholestane-3a, 7a, 12a, 23, 25-pentol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5a-cholestane-3a, 7a, 12a, 23, 25-pentol is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Androsterone Derivatives and Biological Applications

Androsterone derivatives, which include variations of the mentioned compound, have been studied for their role as inhibitors of androgen biosynthesis. These derivatives exhibit the typical steroid shape but differ in their extra E ring, leading to variations in biological activity. This insight suggests potential applications in androgen-related therapies and research (Djigoué et al., 2012).

Structural Insights from Stigmastadien Derivatives

The study of 5,22-Stigmastadien-3β-yl p-toluenesulfonate, a compound structurally related to the mentioned molecule, offers insights into the conformational variations and intermolecular interactions of similar structures. This can aid in understanding the structural dynamics in scientific research involving these compounds (Ketuly et al., 2010).

Triorganotin(IV) Derivatives in Antimicrobial and Antitumor Research

Triorganotin(IV) derivatives of sodium deoxycholate, closely related to the compound , have been synthesized and shown to exhibit significant antimicrobial and antitumor activities. This suggests potential research applications in developing new therapeutics targeting specific microbial and cancer cells (Shaheen et al., 2014).

Research on Liver X Receptor Agonists

Bile acid analogs synthesized using a similar compound structure have shown agonist activity toward liver X receptors, implicating their potential use in cholesterol metabolism and related cardiovascular diseases. This research avenue could lead to new treatments for diseases like atherosclerosis and Alzheimer’s disease (Ching, 2013).

Applications in Understanding Steroidal Crystal Structures

The study of steroidal compounds, including the one , offers valuable insights into crystal structures and intermolecular interactions, which are crucial in pharmaceutical design and development. This knowledge can aid in the development of more effective drugs with optimized molecular properties (Zhou et al., 2015).

Computer-Aided Screening in Drug Development

The computer-aided screening of herbal therapeutics against MRSA infections, utilizing the active components structurally similar to the compound , highlights the potential of these compounds in developing new antimicrobial agents. This approach can streamline the drug discovery process, especially in combating antibiotic-resistant bacteria (Skariyachan et al., 2011).

properties

CAS RN

137252-15-4

Product Name

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17+,18?,19+,20-,21-,22+,23-,24-,26-,27+/m0/s1

InChI Key

OXSBBBPDYVCAKC-JJYOGPSPSA-N

Isomeric SMILES

C[C@@H](CC(CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

physical_description

Solid

synonyms

5 beta-cholestane-3 alpha 7 alpha,12 alpha,23,25-pentol
cholestane-3,7,12,23,25-pentol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 2
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 3
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 4
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 5
Reactant of Route 5
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 6
Reactant of Route 6
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

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